2-((tert-ブトキシカルボニル)アミノ)イソニコチン酸

説明

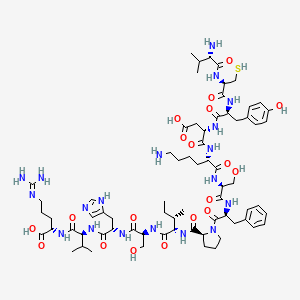

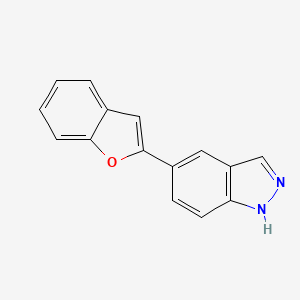

2-((Tert-butoxycarbonyl)amino)isonicotinic acid, or 2-TBINA, is a synthetic compound that is used in a variety of scientific applications. It is a structural analog of nicotinic acid, which is a naturally occurring compound found in many plants and animals. Due to its structural similarity to nicotinic acid, 2-TBINA has many of the same biochemical and physiological effects as its natural counterpart. In

科学的研究の応用

ジペプチド合成

この化合物は、ジペプチドの合成に使用されます。市販のtert-ブトキシカルボニル保護アミノ酸(Boc-AAILs)から誘導される一連の室温イオン液体を作るために使用されます。 これらのBoc-AAILsは、一般的に使用されるカップリング試薬を用いたジペプチド合成の出発物質として使用されます .

有機合成

この化合物は、その複数の反応基のため有機合成に使用されます。 有機合成に使用されるアミノ酸イオン液体(AAILs)の適用範囲を拡大するために使用されます .

エリスロ異性体およびトレオ異性体の合成

この化合物は、単純な還元によるメチル2-[(tert-ブトキシカルボニル)アミノ]-3-ヒドロキシ-3-フェニルプロパノエート(エリスロ(±))と、反転法によるメチル2-[(tert-ブトキシカルボニル)アミノ]-3-ヒドロキシ-3-フェニルプロパノエート(トレオ(±))の合成に使用されます .

タンパク質の組み立て

この化合物は、合成分子認識モチーフによって指示されるタンパク質の組み立てに使用されます .

グラミシジンS環状アナログの合成

この化合物は、抗生物質および溶血活性を有するグラミシジンS環状アナログの固相合成に使用されます .

HCVプロテアーゼ阻害剤修飾アナログの合成

この化合物は、HCVプロテアーゼ阻害剤修飾アナログの固相合成に使用されます .

ペプチド性V1a受容体アゴニストの合成

この化合物は、ペプチド性V1a受容体アゴニストの固相合成に使用されます .

Nα-保護アミノ酸のt-ブチルエステルの調製

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures, such as tert-butoxycarbonyl (boc)-protected amino acids, are often used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes in the body.

Mode of Action

Boc-protected amino acids, which share a similar structure, are known to undergo deprotection under acidic conditions . This process could potentially lead to changes in the target proteins or enzymes, affecting their function.

Result of Action

The deprotection of boc-protected amino acids can lead to the formation of new peptides , which could have various effects depending on the specific peptides formed.

Action Environment

The action of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid can be influenced by various environmental factors. For instance, the deprotection of Boc-protected amino acids is known to occur under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

2-((Tert-butoxycarbonyl)amino)isonicotinic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The compound interacts with various enzymes, proteins, and other biomolecules through its amino and carboxylic acid functional groups. For instance, it can act as a substrate for enzymes involved in peptide bond formation, such as peptidyl transferases. The Boc group provides steric hindrance, protecting the amino group from premature reactions, thus allowing for selective and controlled synthesis of peptides .

Cellular Effects

The effects of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the Boc group can affect the compound’s ability to interact with cellular receptors and enzymes, potentially altering signal transduction pathways. Additionally, the compound’s interaction with cellular proteins can lead to changes in gene expression, impacting various cellular functions .

Molecular Mechanism

At the molecular level, 2-((Tert-butoxycarbonyl)amino)isonicotinic acid exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, through its amino and carboxylic acid groups. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in further biochemical reactions. This selective deprotection allows for precise control over the compound’s activity in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or acidic environments. Long-term studies have shown that the compound’s stability can be enhanced by storing it in dry, cool conditions. Additionally, the temporal effects on cellular function can vary, with prolonged exposure potentially leading to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid in animal models are dose-dependent. At lower dosages, the compound may exhibit minimal effects on cellular function, while higher dosages can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, such as cellular stress or apoptosis. These findings highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

2-((Tert-butoxycarbonyl)amino)isonicotinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can be metabolized by enzymes such as esterases, which cleave the Boc group, releasing the free amino group. This metabolic conversion can affect the compound’s activity and its interactions with other biomolecules. Additionally, the compound’s presence can influence metabolic flux and metabolite levels within cells, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-((Tert-butoxycarbonyl)amino)isonicotinic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, the compound may be transported into cells via amino acid transporters, where it can then interact with intracellular proteins and enzymes. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 2-((Tert-butoxycarbonyl)amino)isonicotinic acid is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the presence of the Boc group can influence the compound’s ability to cross cellular membranes and reach its target sites. Once inside the cell, the compound can localize to organelles such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects .

特性

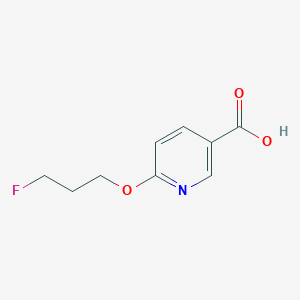

IUPAC Name |

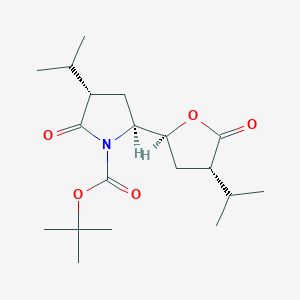

2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)4-5-12-8/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKHELLEMBMVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624129 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365412-92-6 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)

![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)